Product packaging for 3-Chloro-6-methoxypyrido[2,3-b]pyrazine(Cat. No.:CAS No. 1416373-62-0)

3-Chloro-6-methoxypyrido[2,3-b]pyrazine

Cat. No.: B12986351
CAS No.: 1416373-62-0
M. Wt: 195.60 g/mol
InChI Key: OUXOALSXTNDBMS-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxypyrido[2,3-b]pyrazine is a chloro- and methoxy-substituted fused heterocyclic compound of significant interest in medicinal chemistry and materials science. This compound serves as a versatile synthetic intermediate and privileged scaffold in the development of novel bioactive molecules. Pyrido[2,3-b]pyrazine derivatives have demonstrated a wide spectrum of biological activities in scientific literature, positioning them as valuable templates for drug discovery. These activities include serving as potent anticancer agents that induce apoptosis through pathways like JAK/STAT3 , and as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes . Furthermore, this chemical class has been explored as inhibitors of Mycobacterium tuberculosis growth , antagonists for pain management (TRPV1) , and fungicides . Beyond pharmaceutical applications, the pyrido[2,3-b]pyrazine core is investigated in material science due to its electronic properties. Research on similar compounds shows remarkable nonlinear optical (NLO) responses , suggesting potential technological applications in areas like display technology . The chemical reactivity of this molecule, particularly the chlorine substituent, makes it amenable to further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to rapidly generate diverse libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes as a key building block in the synthesis of complex molecules, the exploration of new therapeutic agents, and the development of advanced functional materials. This product is for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN3O B12986351 3-Chloro-6-methoxypyrido[2,3-b]pyrazine CAS No. 1416373-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-methoxypyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-13-7-3-2-5-8(12-7)11-6(9)4-10-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXOALSXTNDBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NC(=CN=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264897
Record name Pyrido[2,3-b]pyrazine, 3-chloro-6-methoxy-
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Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416373-62-0
Record name Pyrido[2,3-b]pyrazine, 3-chloro-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416373-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-b]pyrazine, 3-chloro-6-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrido 2,3 B Pyrazines and Analogues

Foundational Approaches to the Pyrido[2,3-b]pyrazine (B189457) Core

The construction of the pyrido[2,3-b]pyrazine ring system is most commonly achieved through the formation of the pyrazine (B50134) portion of the molecule from a substituted pyridine (B92270) precursor.

A primary and widely utilized method for synthesizing the pyrido[2,3-b]pyrazine skeleton is the condensation reaction between a pyridine-2,3-diamine and a 1,2-dicarbonyl compound, such as a glyoxal (B1671930) or an α-keto-aldehyde. eurekaselect.comgrowingscience.com This reaction is a variation of the classical quinoxaline (B1680401) synthesis.

The reaction typically proceeds by a double condensation mechanism. It is believed that the more nucleophilic amino group at the 3-position of the pyridine ring initiates the reaction by attacking one of the carbonyl groups of the dicarbonyl compound. growingscience.com This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazine ring fused to the pyridine core.

The choice of solvent and catalyst can influence the reaction's efficiency and regioselectivity, especially when using unsymmetrical dicarbonyl compounds. researchgate.net A study on the synthesis of 3-arylpyrido[2,3-b]pyrazines demonstrated that reacting various arylglyoxals with 2,3-diaminopyridine (B105623) in a mixture of dimethylformamide and ethanol (B145695) at 90°C provides good to excellent yields of the desired products. growingscience.com Similarly, the synthesis of 3-(4-methoxyphenyl)pyrido[2,3-b]pyrazine was achieved in high yield by stirring 2-(4-methoxyphenyl)-2-oxoacetaldehyde (B92130) with pyridine-2,3-diamine in ethanol at room temperature. nih.gov

Table 1: Examples of Condensation Reactions for Pyrido[2,3-b]pyrazine Synthesis

Diaminopyridine PrecursorDicarbonyl CompoundSolvent(s)TemperatureYieldReference
Pyridine-2,3-diamineArylglyoxals (various)DMF/Ethanol90 °C69-95% growingscience.com
Pyridine-2,3-diamine2-(4-methoxyphenyl)-2-oxoacetaldehydeEthanolRoom Temp.93% nih.gov

Researchers have investigated the impact of reaction conditions on the regioselectivity of this condensation. It was found that conducting the reaction at lower temperatures in acidic solvents like acetic acid or trifluoroacetic acid could enhance the formation of the desired, often more biologically active, regioisomer. researchgate.net

Intramolecular cyclization offers an alternative route to the pyrido[2,3-b]pyrazine core and related fused heterocyclic systems. These methods often involve forming one of the rings by creating a key bond within a pre-functionalized acyclic or partially cyclized precursor.

For instance, a strategy analogous to those used for similar nitrogen heterocycles involves the cyclization of a suitably substituted pyridine derivative. One such approach is the thermal decomposition of an ortho-phenylazide substituted pyridine, which can lead to the formation of an indole-fused system through nitrene insertion. mdpi.org While not a direct synthesis of the parent pyrido[2,3-b]pyrazine, the principles are applicable. For example, the thermal cyclization of 5-azido-6-phenyl-pyrido[2,3-d]pyrimidines results in indolo[2,3:4,5]pyrido[2,3-d]pyrimidines. mdpi.org

Another relevant intramolecular cyclization strategy involves the reaction of 7-arylamino-8-nitrosoquinolines, which cyclize to form pyrido[2,3-a]phenazines. scilit.com This type of reaction, involving the formation of a new six-membered ring through the reaction of a nitroso group and an amine, highlights a potential pathway if appropriate precursors can be synthesized.

Furthermore, palladium-catalyzed intramolecular C-H arylation can be used to form fused systems. After an initial intermolecular coupling, a subsequent intramolecular cyclization can forge the final ring structure, a method used to create pyrazino-fused carbazoles from halogenated pyrido[2,3-b]pyrazines. mdpi.comnih.gov

The use of catalysts is crucial for improving the efficiency, yield, and conditions of pyrido[2,3-b]pyrazine synthesis. Both acid and metal-based catalysts have been effectively employed.

In multicomponent reactions, which involve combining three or more reactants in a single step, p-toluenesulfonic acid (p-TSA) has been used as an efficient catalyst. For example, a series of substituted pyrido[2,3-b]pyrazine derivatives were prepared by reacting indane-1,3-dione, an aromatic aldehyde, and 2-aminopyrazine (B29847) in the presence of 20 mol% p-TSA in ethanol, resulting in good to excellent yields. nih.govrsc.org

Lewis acids have also proven effective. Bismuth(III) triflate has been used as a catalyst for the cyclocondensation of 2,3-diaminopyridine with 1,2-dicarbonyls under mild conditions. researchgate.net Another study reported the use of silica (B1680970) gel-supported bismuth chloride (BiCl3/SiO2) as a reusable and efficient catalyst for the same transformation. researchgate.net In a different approach, novel pyrido[2,3-b]pyrazine 1,4-dioxide derivatives were synthesized from furazano[4,5-b]pyridine 3-oxide and the enolic form of 1,3-diketones using silica gel or molecular sieves as catalysts. nih.gov

Table 2: Catalysts Used in Pyrido[2,3-b]pyrazine Synthesis

CatalystReactantsReaction TypeReference
p-Toluenesulfonic acid (p-TSA)Indane-1,3-dione, aromatic aldehyde, 2-aminopyrazineMulticomponent nih.govrsc.org
Bismuth(III) triflatePyridine-2,3-diamine, 1,2-dicarbonylsCondensation researchgate.net
BiCl3/SiO2Diamines, 1,2-dicarbonylsCondensation researchgate.net
Silica gel / Molecular sievesFurazano[4,5-b]pyridine 3-oxide, 1,3-diketonesCondensation/Rearrangement nih.gov

Targeted Synthesis of Chloro- and Methoxy-Substituted Pyrido[2,3-b]pyrazines

The synthesis of specifically substituted derivatives such as 3-chloro-6-methoxypyrido[2,3-b]pyrazine requires precise control over the introduction of functional groups. This can be achieved either by using pre-functionalized starting materials or by selectively functionalizing the heterocyclic core after its formation.

Achieving regioselectivity is a key challenge in the functionalization of heterocyclic systems. For halogenation, several methods have been developed for pyridine and its fused derivatives.

One powerful strategy for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.org This process temporarily transforms the aromatic pyridine into a more reactive alkene system, allowing for highly regioselective halogenation under mild conditions. chemrxiv.orgchemrxiv.org

Direct halogenation of the pyrido[2,3-b]pyrazine ring system can be achieved through deprotometalation-trapping reactions. For example, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) was successfully iodinated at the 8-position using a mixed lithium-zinc base followed by quenching with iodine. mdpi.comresearchgate.net

For activated pyridines, such as those bearing methoxy (B1213986) substituents, regioselective bromination can be accomplished using N-bromosuccinimide (NBS). researchgate.net The position of the activating group directs the halogenation. For instance, 2-methoxypyridine (B126380) is brominated to afford 5-bromo-2-methoxypyridine. researchgate.net Halogenation of pyridine N-oxides also provides a practical route to halo-substituted pyridines, often with high regioselectivity for the 2-position. nih.gov

The introduction of a methoxy group can be accomplished through nucleophilic aromatic substitution of a halogen atom. A pre-existing chloro or bromo substituent on the pyridine ring can be displaced by a methoxide (B1231860) source, such as sodium methoxide, often with the aid of a copper or palladium catalyst.

Pathway A: Assembly from a Pre-functionalized Pyridine

Start with a 6-methoxypyridine precursor: The synthesis would begin with the preparation of 5-methoxypyridine-2,3-diamine (B3329652). This could be synthesized from a commercially available nitropyridine, such as 2-amino-5-methoxypyridine, by nitration at the 3-position followed by reduction of the nitro group.

Condensation with a chlorinated dicarbonyl: The resulting 5-methoxypyridine-2,3-diamine would then undergo a condensation reaction with a suitable chlorinated 1,2-dicarbonyl compound, such as chloromethylglyoxal or a related equivalent. Careful control of reaction conditions would be necessary to ensure the desired regiochemical outcome, leading to the formation of this compound.

Pathway B: Post-formation Functionalization of the Core

Synthesize 6-methoxypyrido[2,3-b]pyrazine (B567755): This intermediate could be prepared via the condensation of 5-methoxypyridine-2,3-diamine with glyoxal.

Regioselective chlorination: The subsequent step would involve the selective chlorination of the 6-methoxypyrido[2,3-b]pyrazine at the 3-position of the pyrazine ring. The pyrazine ring is generally electron-deficient, making direct electrophilic halogenation challenging. Therefore, an activation strategy might be required, or a radical chlorination could be explored. Alternatively, conversion to an N-oxide derivative could activate specific positions towards nucleophilic or electrophilic attack.

Given the electronic properties of the pyrazine ring, direct selective chlorination at the 3-position (Pathway B) would likely be a complex and low-yielding process. Therefore, Pathway A, which constructs the ring system from appropriately functionalized starting materials, represents a more controlled and synthetically viable approach.

Advancements in Synthetic Efficiency and Yield Optimization

Recent research has focused on optimizing the condensation reaction to improve yields, reduce reaction times, and simplify purification processes. Key areas of advancement include the use of catalysts, solvent selection, and temperature control, all of which can have a significant impact on the reaction outcome.

Catalysis: The use of catalysts has been shown to significantly enhance the rate and yield of pyrido[2,3-b]pyrazine formation. Acid catalysts are particularly effective in promoting the condensation reaction. For instance, studies on related pyrido[2,3-b]pyrazine derivatives have demonstrated that using p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol can lead to high yields, often in the range of 82-89%. nih.govrsc.org Another effective catalytic system involves the use of silica-supported bismuth(III) chloride (BiCl3/SiO2), which offers the advantages of being a heterogeneous catalyst that can be easily removed from the reaction mixture, simplifying the workup procedure. researchgate.net The use of such catalysts can facilitate the reaction under milder conditions, such as ambient temperature, in solvents like methanol. researchgate.net

Solvent and Temperature Effects: The choice of solvent and reaction temperature are critical parameters that influence not only the reaction rate but also the regioselectivity of the condensation, especially when using unsymmetrical dicarbonyl compounds. Research on the synthesis of pyrido[2,3-b]pyrazine analogues has shown that conducting the reaction in acidic solvents at lower temperatures can enhance the formation of a single, desired regioisomer, thereby increasing the effective yield of the target compound.

Multicomponent Reactions: A significant advancement in synthetic efficiency is the development of multicomponent reactions (MCRs). These reactions allow for the synthesis of complex molecules like pyrido[2,3-b]pyrazines in a single step from three or more starting materials, which simplifies the synthetic process and reduces waste. A study on the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives, reacting an aromatic aldehyde, a 1,3-dione, and 2-aminopyrazine in the presence of a catalytic amount of p-TSA, reported excellent yields. nih.gov This approach highlights a modern and efficient strategy for the synthesis of this class of compounds.

The table below summarizes the impact of different reaction conditions on the yield of pyrido[2,3-b]pyrazine derivatives, based on data from the synthesis of analogous compounds.

CatalystSolventTemperatureYield (%)Reference
p-TSA (20 mol%)EthanolReflux82-89 nih.govrsc.org
Silica Gel/Molecular SievesNot SpecifiedNot SpecifiedNot Specified nih.gov
Bismuth(III) triflateNot SpecifiedNot SpecifiedHigh researchgate.net
Silica-supported BiCl3MethanolAmbientGood to Excellent researchgate.net

Table 1: Effect of Catalysts and Solvents on the Yield of Pyrido[2,3-b]pyrazine Derivatives

The optimization of the synthesis of this compound would likely involve a systematic study of these parameters. Based on the available literature for related compounds, a proposed optimized synthesis could involve the condensation of 5-methoxy-2,3-diaminopyridine with a suitable chlorinated dicarbonyl compound in the presence of a catalyst like p-TSA or a supported metal triflate in an appropriate solvent, with careful control of the reaction temperature to ensure high yield and regioselectivity.

Chemical Reactivity and Mechanistic Transformations of Pyrido 2,3 B Pyrazines

Reactivity Profiles of Halogen Substituents in Pyrido[2,3-b]pyrazine (B189457) Systems.

The halogen substituent, specifically the chlorine atom at the C-3 position of the pyridopyrazine core, is a key site for synthetic modification. Its reactivity is heightened by the electron-withdrawing nature of the adjacent nitrogen atoms in both the pyridine (B92270) and pyrazine (B50134) rings. This electronic setup makes the C-3 position susceptible to a variety of transformations.

The 3-Chloro-6-methoxypyrido[2,3-b]pyrazine scaffold is highly activated for nucleophilic aromatic substitution (S_NAr). This is a direct consequence of the electron-deficient nature of the pyridopyrazine ring system. nih.gov The S_NAr reaction proceeds via a two-step addition-elimination mechanism. nih.gov In the first step, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. uoanbar.edu.iq The negative charge in this intermediate is effectively delocalized by the electronegative nitrogen atoms of the heterocyclic core. In the second, typically rapid step, the chloride ion is expelled, restoring the aromaticity of the ring and resulting in the substituted product. youtube.com

The rate of S_NAr reactions on such heteroaromatic chlorides is significantly faster than on chlorobenzene. nih.gov The presence of multiple nitrogen atoms in the pyridopyrazine system enhances the electrophilicity of the carbon attached to the chlorine, facilitating the initial nucleophilic attack. uoanbar.edu.iq A variety of nucleophiles, including amines, alkoxides, and thiols, can readily displace the chloro group under relatively mild conditions, often without the need for a metal catalyst. nih.govresearchgate.net

While the chloro group is reactive towards S_NAr, transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for forming new carbon-carbon and carbon-nitrogen bonds. libretexts.orgyoutube.com These reactions have become indispensable in synthetic organic chemistry for their broad substrate scope and functional group tolerance. organic-chemistry.orgyoutube.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron reagent (like a boronic acid or ester) with an organohalide. libretexts.org For this compound, this reaction allows for the introduction of a wide range of alkyl, alkenyl, or (hetero)aryl groups at the C-3 position. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

The Buchwald-Hartwig amination is another cornerstone palladium-catalyzed reaction, specifically for the formation of C-N bonds. organic-chemistry.org It enables the coupling of aryl or heteroaryl halides with primary or secondary amines. organic-chemistry.orgresearchgate.net This method is particularly valuable for synthesizing N-arylated derivatives of this compound, which might be difficult to achieve via direct S_NAr, especially with less nucleophilic amines or under milder conditions. The reaction typically requires a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. rsc.orgresearchgate.net

Table 1: Typical Conditions for Cross-Coupling Reactions on Heteroaryl Chlorides.
ReactionCatalyst (Pd Source)LigandBaseCoupling PartnerTypical Solvent
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄PPh₃, SPhos, XPhosNa₂CO₃, K₃PO₄, Cs₂CO₃Ar-B(OH)₂Toluene, Dioxane, DMF
Buchwald-HartwigPd(OAc)₂, Pd₂(dba)₃BINAP, Xantphos, RuPhosNaOtBu, K₃PO₄, Cs₂CO₃R₂NHToluene, Dioxane

The reactivity of a halogen substituent in a heteroaromatic system is profoundly influenced by the number and position of the nitrogen atoms within the ring. When comparing halo-pyridines and halo-pyrazines, a clear trend in reactivity towards nucleophilic substitution emerges.

Chloropyridines : The reactivity of chloropyridines in S_NAr reactions depends on the position of the chlorine atom. 2-Chloropyridine and 4-chloropyridine (B1293800) are significantly more reactive than 3-chloropyridine. uoanbar.edu.iqvaia.com This is because the attack of a nucleophile at the 2- or 4-position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, providing substantial stabilization. uoanbar.edu.iqvaia.com For 3-chloropyridine, this stabilization is not possible, resulting in much lower reactivity. uoanbar.edu.iqyoutube.com

Chloropyrazines : The presence of a second nitrogen atom in the pyrazine ring further increases the electron deficiency of the system compared to pyridine. wuxiapptec.com Consequently, 2-chloropyrazine (B57796) is highly activated towards S_NAr, being approximately 100 times more reactive than 2-chloropyrimidine (B141910) and vastly more reactive than chlorobenzene. nih.gov The additional nitrogen atom provides enhanced stabilization for the anionic intermediate.

In the this compound system, the chlorine at C-3 is adjacent to a pyrazine nitrogen (N-4) and ortho to a pyridine nitrogen (N-1). This positioning provides powerful activation, analogous to a 2-chloropyrazine or 2-chloropyridine, making it highly susceptible to nucleophilic attack. The combined electron-withdrawing effects of the fused ring system render the C-3 position more electrophilic than in either isolated chloropyridine or chloropyrazine.

Table 2: Relative Reactivity in S_NAr Reactions.
CompoundRelative Reactivity OrderReason for Reactivity
4-ChloropyridineHighIntermediate charge delocalized onto nitrogen. uoanbar.edu.iq
2-ChloropyridineHighIntermediate charge delocalized onto nitrogen. uoanbar.edu.iqvaia.com
2-ChloropyrazineVery HighEnhanced ring activation from two nitrogen atoms. nih.gov
3-ChloropyridineLowIntermediate charge cannot be delocalized onto nitrogen. uoanbar.edu.iq
This compoundVery HighCombined activation from fused pyridine and pyrazine rings.

Reactivity of the Methoxy (B1213986) Group and its Electronic Influence.

The methoxy group at the C-6 position is not merely a passive spectator. It actively participates in modulating the electronic landscape of the molecule and can itself be a site of chemical transformation.

Aromatic ethers, such as the methoxy group in this compound, can undergo cleavage under acidic conditions to yield the corresponding phenol (B47542) (a hydroxypyridopyrazine in this case). organic-chemistry.org This transformation, known as demethylation, typically requires strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or potent Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃). libretexts.orgnih.gov

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). libretexts.orgmasterorganicchemistry.com A nucleophile, such as the halide ion from the acid (e.g., I⁻ or Br⁻), then attacks the methyl carbon in an S_N2 reaction, displacing the protonated pyridopyrazine-ol and forming a methyl halide. masterorganicchemistry.com Cleavage of aryl alkyl ethers almost invariably yields a phenol and an alkyl halide because the sp²-hybridized aromatic carbon is resistant to nucleophilic attack. libretexts.org

The methoxy group exerts a dual electronic influence on the aromatic ring system. stackexchange.comlibretexts.org It is electron-withdrawing by induction (-I effect) due to the high electronegativity of the oxygen atom. stackexchange.comvaia.com Simultaneously, it is a powerful electron-donating group by resonance (+R effect), where the lone pairs on the oxygen atom can delocalize into the π-system of the ring. lasalle.edu

Intrinsic Reactivity of the Pyrido[2,3-b]pyrazine Heterocycle

The reactivity of the pyrido[2,3-b]pyrazine ring system is dictated by the arrangement of its nitrogen atoms, which influences the electron distribution across the bicyclic structure. The pyridine ring, being fused to the pyrazine ring, generally experiences a decrease in electron density, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring junction. Conversely, the pyrazine ring's reactivity is also modulated by the pyridine fusion.

The presence of substituents significantly alters the intrinsic reactivity of the parent heterocycle. In the case of This compound , the chloro and methoxy groups exert opposing electronic effects. The chlorine atom at the 3-position is an electron-withdrawing group, further activating this position towards nucleophilic substitution. The methoxy group at the 6-position, an electron-donating group, can influence the reactivity of the pyridine ring, potentially directing electrophilic attack if conditions were forcing enough, though such reactions are generally difficult on this electron-deficient ring system.

The synthesis of pyrido[2,3-b]pyrazine derivatives often involves multicomponent reactions, highlighting the inherent reactivity of the precursor building blocks that assemble into the final heterocyclic core. For instance, the condensation of 2,3-diaminopyridine (B105623) with α-dicarbonyl compounds is a common route to this scaffold. researchgate.net The versatility of this approach allows for the introduction of various substituents, which in turn modulates the electronic properties and reactivity of the resulting pyrido[2,3-b]pyrazine.

The reactivity of halogenated pyrido[2,3-b]pyrazines is of particular interest for further functionalization. The chlorine atom in compounds like this compound is a key handle for introducing diverse functionalities via nucleophilic substitution reactions. Studies on analogous chloropyrazines have shown that they readily undergo displacement reactions with various nucleophiles such as alkoxides, sulfides, and amines. For example, 2,3-dichloropyrazine (B116531) reacts with sodium benzyl (B1604629) oxide to yield 2,3-dibenzyloxypyrazine. zenodo.org This suggests that the chloro group at the 3-position of this compound is likely to be susceptible to similar nucleophilic attacks, providing a pathway for the synthesis of a wide array of derivatives.

The reactivity of the methoxy group is generally lower than that of the chloro group in nucleophilic aromatic substitution. However, in related heterocyclic systems like pyrido[2,3-d]pyrimidines, methoxy groups have been shown to be reactive and suitable for subsequent nucleophilic substitution or condensation processes. rsc.org

Theoretical Insights into Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to understand the reactivity and reaction mechanisms of heterocyclic compounds. For the pyrido[2,3-b]pyrazine system, theoretical studies can elucidate the electronic properties that govern its reactivity and predict the stability of reaction intermediates and transition states.

DFT calculations on various substituted pyrido[2,3-b]pyrazine derivatives have provided insights into their electronic structure, frontier molecular orbitals (HOMO and LUMO), and global reactivity descriptors. rsc.orgnih.gov These parameters are crucial for predicting the most likely sites for nucleophilic and electrophilic attack. For instance, the analysis of the LUMO (Lowest Unoccupied Molecular Orbital) can indicate the most electrophilic centers in the molecule, which are the most probable sites for nucleophilic attack.

A DFT study on the closely related molecule, 3-chloro-6-methoxypyridazine, offers valuable analogous insights. nih.gov The calculated molecular geometry, vibrational frequencies, and electronic properties help in understanding the influence of the chloro and methoxy substituents on the pyridazine (B1198779) ring, which can be extrapolated to the pyrido[2,3-b]pyrazine system. The Natural Bond Orbital (NBO) analysis in such studies can quantify the delocalization of electron density and the nature of the C-Cl bond, further explaining its susceptibility to nucleophilic attack. The Molecular Electrostatic Potential (MEP) map visually represents the electron-rich and electron-poor regions of the molecule, guiding the prediction of reactive sites. nih.gov

For nucleophilic substitution reactions on chloro-substituted nitrogen heterocycles, the reaction mechanism can be elucidated through computational modeling of the reaction pathway. This involves locating the transition state structure for the nucleophilic attack on the carbon bearing the chlorine atom and calculating the activation energy barrier. For related systems, it has been shown that the presence of nitrogen atoms in the ring stabilizes the Meisenheimer-like intermediate formed during the substitution, thus facilitating the reaction. zenodo.org

The global reactivity parameters derived from DFT calculations, such as hardness and softness, can be correlated with the reactivity of a series of derivatives. For example, a study on substituted pyrido[2,3-b]pyrazines showed that a lower energy gap (Egap) between HOMO and LUMO corresponds to lower hardness and greater softness, indicating higher reactivity. rsc.org

Derivatization and Functionalization Strategies

Strategic Diversification at the Chloro Position

The chlorine atom at the 3-position of the pyrido[2,3-b]pyrazine (B189457) ring is a key handle for introducing a variety of functional groups through nucleophilic substitution and cross-coupling reactions.

Amination and Hydrazination Reactions

The electron-deficient nature of the pyrido[2,3-b]pyrazine ring system facilitates nucleophilic aromatic substitution (SNAᵣ) at the C3-position. This allows for the displacement of the chloro group by various nitrogen-based nucleophiles, such as amines and hydrazine (B178648), to furnish the corresponding 3-amino and 3-hydrazino derivatives. These reactions are fundamental for introducing structural diversity and providing precursors for further cyclization reactions.

While specific examples for the direct amination and hydrazination of 3-Chloro-6-methoxypyrido[2,3-b]pyrazine are not extensively detailed in the reviewed literature, the reactivity of similar chloro-substituted aza-heterocycles is well-established. For instance, the reaction of 3-chloro-6-hydrazinopyridazine (B91096) with acetone (B3395972) readily forms the corresponding hydrazone, demonstrating the reactivity of the hydrazine moiety. mdpi.comnih.gov The synthesis of 3-hydrazino-6-[bis-(2-hydroxyethyl)amino]pyridazine dihydrochloride (B599025) and its subsequent reactions to form fused triazolo systems further underscores the utility of hydrazinyl derivatives as synthetic intermediates. nih.gov The general principle of nucleophilic aromatic substitution on electron-poor heterocyclic systems, such as pyridines and pyrazines, suggests that direct displacement of the chlorine in this compound by amines and hydrazine under suitable conditions is a viable synthetic strategy.

Formation of Carbon-Carbon Bonds via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl groups at the 3-position of the pyrido[2,3-b]pyrazine core.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with a halide, is a widely used method for creating biaryl linkages. The site-selectivity of Suzuki-Miyaura reactions on dihalogenated pyridazines, pyrimidines, and pyrazines is influenced by the electronic and steric nature of the substituents. rsc.org For instance, in 2,5-dibromo-3-methoxypyrazine, the reaction preferentially occurs at the C2 position, directed by the methoxy (B1213986) group. rsc.org While specific data for this compound is scarce, the general trends observed in related heterocyclic systems suggest that Suzuki-Miyaura coupling would be a feasible method for introducing aryl or heteroaryl substituents at the C3 position.

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, provides a route to alkynyl-substituted pyrido[2,3-b]pyrazines. wikipedia.org These derivatives can serve as versatile intermediates for further transformations. The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild, allowing for a broad substrate scope.

The Heck reaction , a palladium-catalyzed vinylation of aryl halides, offers a method for introducing alkenyl substituents. organic-chemistry.orgbeilstein-journals.org This reaction has proven to be a powerful tool in organic synthesis, although challenges such as dehalogenation can occur, particularly with bromo and chloro derivatives. beilstein-journals.org The use of specific ligands and reaction conditions, such as ball-milling, can enhance the chemoselectivity of the Heck reaction. beilstein-journals.orgnih.govlibretexts.orgmdpi.com

Table 1: Overview of Potential Cross-Coupling Reactions on this compound

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Functionality
Suzuki-Miyaura Aryl/Heteroarylboronic acid or ester Pd catalyst (e.g., Pd(PPh₃)₄), Base 3-Aryl/Heteroaryl-6-methoxypyrido[2,3-b]pyrazine
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base 3-Alkynyl-6-methoxypyrido[2,3-b]pyrazine
Heck Alkene Pd catalyst, Base 3-Alkenyl-6-methoxypyrido[2,3-b]pyrazine

Transformations Involving the Methoxy Substituent

The methoxy group at the 6-position offers another site for functionalization, primarily through demethylation to reveal a hydroxyl group. This transformation is significant as it can alter the biological activity of the molecule and provide a new handle for further derivatization, such as etherification or esterification. The cleavage of aryl methyl ethers is a common transformation in organic synthesis, and various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), are known to effect this conversion. While direct experimental data for the demethylation of this compound was not found in the searched literature, the cleavage of a methoxy group on a benzothiazole (B30560) ring has been reported, indicating the feasibility of this reaction on related heterocyclic systems. nih.gov

Expansion and Modification of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core can be further elaborated to construct more complex, fused heterocyclic systems. These strategies often involve the initial functionalization of the chloro or other positions, followed by intramolecular cyclization reactions. Additionally, the core scaffold itself can be synthesized through multicomponent reactions, offering a convergent approach to highly substituted derivatives.

Synthesis of Novel Fused Heterocyclic Architectures

The introduction of reactive functional groups at the 3-position, such as amino or hydrazino groups, sets the stage for the construction of fused ring systems. For example, a 3-hydrazino derivative can be cyclized with appropriate reagents to form a triazolo ring, leading to the formation of triazolo[4,5-b]pyrido[2,3-e]pyrazines . The synthesis of related triazolo[4,3-a]pyrazine derivatives has been reported, highlighting the utility of this approach for generating novel heterocyclic scaffolds. mdpi.comnih.gov

Similarly, the reaction of a 3-amino derivative with α-haloketones or related reagents can lead to the formation of an imidazo[1,2-a]pyrido[2,3-e]pyrazine system. The synthesis of imidazo[1,2-a]pyrazines has been explored, with methodologies developed to access different regioisomers. ucl.ac.uknih.govrsc.org These fused systems are of interest due to their potential biological activities.

Incorporation into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The pyrido[2,3-b]pyrazine scaffold itself can be constructed via MCRs. For instance, a three-component reaction of indane-1,3-dione, an aromatic aldehyde, and 2-aminopyrazine (B29847) has been used to synthesize indeno[2',1':5,6]pyrido[2,3-b]pyrazin derivatives. nih.gov This strategy allows for the rapid generation of a library of compounds with diverse substitution patterns.

While the direct use of this compound as a component in well-known MCRs like the Ugi or Passerini reactions is not explicitly documented in the provided search results, the principles of these reactions suggest potential applications. The Ugi reaction , a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, is a powerful tool for synthesizing α-acylamino amides. nih.govmdpi.comgeorgiasouthern.edu The Passerini reaction , a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.orgnih.gov The functional groups present in derivatives of this compound could potentially be incorporated into such MCRs to generate novel and complex structures.

Regiochemical and Stereochemical Control in Derivatization

The strategic functionalization of this compound hinges on the ability to direct incoming reagents to specific positions on the heterocyclic core and to control the spatial orientation of the newly introduced substituents. This control is paramount for establishing clear structure-activity relationships in medicinal chemistry and for fine-tuning the properties of advanced materials.

The pyrido[2,3-b]pyrazine ring system is an electron-deficient heterocycle, a characteristic that significantly influences its reactivity. The nitrogen atoms within the pyrazine (B50134) and pyridine (B92270) rings withdraw electron density, making the carbon atoms of the scaffold susceptible to nucleophilic attack. This inherent electronic nature is the primary determinant of regioselectivity in many derivatization reactions.

Regiochemical Control

The primary site for functionalization on the this compound core is the carbon atom bearing the chloro substituent. The chlorine atom at the 3-position is a good leaving group, particularly under conditions that favor nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring further activates the C3-position towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr):

The most predictable and widely exploited strategy for regioselective functionalization of this compound is the displacement of the C3-chloride by a variety of nucleophiles. This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C3 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex before the chloride ion is expelled. libretexts.org

The regioselectivity of this process is exceptionally high for the C3 position due to the strong activation provided by the flanking nitrogen atoms of the pyrazine ring. Common nucleophiles employed in this context include amines, alcohols, and thiols, leading to the corresponding 3-amino, 3-alkoxy, and 3-thioether derivatives, respectively.

Palladium-Catalyzed Cross-Coupling Reactions:

For the introduction of carbon-carbon and carbon-nitrogen bonds with a high degree of control, palladium-catalyzed cross-coupling reactions are indispensable tools. Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination allow for the formation of new bonds at the C3 position.

In a Suzuki-Miyaura coupling , the chloro group at the C3 position can be selectively replaced by an aryl or heteroaryl group from a boronic acid or its ester derivative. researchgate.netnih.govresearchgate.netmdpi.comarkat-usa.org The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. The reaction conditions, including the base and solvent, also play a significant role in the efficiency of the coupling.

Similarly, the Buchwald-Hartwig amination provides a powerful method for the regioselective formation of C-N bonds at the C3 position. organic-chemistry.orgresearchgate.netrsc.orgresearchgate.net This reaction is particularly valuable for introducing a wide range of primary and secondary amines, which might not be amenable to direct nucleophilic substitution. The regioselectivity is again dictated by the position of the chloro leaving group.

The following table summarizes the regioselective derivatization at the C3 position:

Reaction TypeReagentProduct Type
Nucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols3-Amino, 3-Alkoxy, 3-Thioether derivatives
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids3-Aryl/Heteroaryl derivatives
Buchwald-Hartwig AminationPrimary/Secondary Amines3-Amino derivatives

This table is based on established principles of reactivity for similar heterocyclic systems, as direct experimental data for this compound is limited in publicly available literature.

Stereochemical Control

While the derivatization of the aromatic core of this compound itself does not typically introduce new stereocenters directly on the ring, stereochemical control becomes critical when the introduced substituent contains a chiral center or when subsequent modifications to the substituent are performed.

Asymmetric Synthesis:

The introduction of chiral side chains can be achieved by using enantiomerically pure nucleophiles or reagents in the derivatization reactions. For instance, in a Buchwald-Hartwig amination, the use of a chiral amine would lead to the formation of a chiral product. Similarly, in a nucleophilic substitution, a chiral alcohol or thiol would introduce a stereocenter in the side chain.

Furthermore, asymmetric catalysis can be employed to control the stereochemistry of reactions on a substituent. For example, if a substituent introduced at the C3 position contains a prochiral ketone, it could be asymmetrically reduced to a chiral alcohol using a chiral catalyst.

While specific examples for this compound are not extensively documented in the literature, the principles of asymmetric synthesis are broadly applicable. The development of chiral ligands for palladium-catalyzed cross-coupling reactions has also opened up avenues for asymmetric derivatization of heterocyclic compounds. wikipedia.org

The following table provides a conceptual overview of strategies for stereochemical control:

StrategyApproachExample (Conceptual)
Use of Chiral ReagentsEmploying an enantiomerically pure nucleophile in a substitution reaction.Reaction of this compound with a chiral amine to yield a single enantiomer of the corresponding 3-amino derivative.
Asymmetric CatalysisCatalytic reduction of a prochiral functional group on a substituent.Asymmetric reduction of a 3-acetyl derivative to a chiral 3-(1-hydroxyethyl) derivative using a chiral ruthenium catalyst.
Chiral AuxiliariesAttaching a chiral auxiliary to a substituent to direct a subsequent stereoselective reaction.Not a common strategy for this type of scaffold but theoretically possible for complex multi-step syntheses.

This table presents conceptual strategies based on established methods in asymmetric synthesis, as specific applications to this compound are not widely reported.

Computational and Theoretical Investigations

Electronic Structure and Quantum Chemical Characterization

The electronic properties of 3-Chloro-6-methoxypyrido[2,3-b]pyrazine are fundamental to its chemical behavior. Quantum chemical methods provide a detailed description of its molecular orbitals, charge distribution, and reactivity.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic transitions and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net

In studies of similar pyrido[2,3-b]pyrazine (B189457) derivatives, the HOMO is typically located over the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting pyrido[2,3-b]pyrazine core. nih.gov For this compound, the methoxy (B1213986) group (-OCH3) acts as an electron-donating group, influencing the electron density distribution. The HOMO-LUMO energy gap for related pyrido[2,3-b]pyrazine structures has been calculated to be in the range of 1.67–2.36 eV. nih.gov A smaller energy gap generally corresponds to higher reactivity and is associated with a greater potential for intramolecular charge transfer (ICT), which influences the molecule's optical properties. researchgate.netnih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Pyrido[2,3-b]pyrazine Derivative

Parameter Energy (eV)
EHOMO -5.34 to -5.97 nih.gov
ELUMO -3.61 to -3.70 nih.gov

Note: Data is based on studies of various donor-acceptor molecules with a pyrido[2,3-b]pyrazine core. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor areas (positive potential, susceptible to nucleophilic attack).

For heterocyclic compounds containing nitrogen, such as pyrido[2,3-b]pyrazine, the nitrogen atoms are typically the most electron-rich sites, exhibiting a strong negative potential. nih.gov In this compound, the nitrogen atoms of the pyrazine (B50134) and pyridine (B92270) rings, along with the oxygen atom of the methoxy group, are expected to be the primary centers of negative electrostatic potential. Conversely, the hydrogen atoms and regions near the electron-withdrawing chlorine atom would exhibit a positive potential. This distribution is critical for understanding intermolecular interactions, including potential hydrogen bonding. nih.govresearchgate.net

Global reactivity parameters, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. chemrxiv.orgsemanticscholar.org

For related aromatic heterocyclic systems, the sites with the highest Fukui function values are predicted to be the most reactive. semanticscholar.org In the case of this compound, the carbon and nitrogen atoms within the heterocyclic rings are the primary candidates for reactivity. The specific values of the Fukui functions would pinpoint which atoms are more susceptible to different types of chemical reactions. For instance, a high value for the Fukui function for electrophilic attack on a particular atom suggests it is a likely site for reaction with an electrophile. semanticscholar.org

Table 2: Global Reactivity Descriptors for a Related Pyrido[2,3-b]pyrazine Derivative

Descriptor Value (eV)
Hardness (η) ~1.722 nih.govrsc.org

Note: Data is based on a substituted pyrido[2,3-b]pyrazine compound. nih.govrsc.org

Prediction of Spectroscopic Properties

Computational methods can accurately predict the spectroscopic signatures of molecules, which is essential for their identification and characterization.

The electronic absorption spectra of pyrido[2,3-b]pyrazine derivatives are characterized by transitions within the molecule's π-conjugated system. nih.gov Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-visible absorption wavelengths. chemrxiv.org

For molecules with a pyrido[2,3-b]pyrazine backbone, absorption bands are typically observed corresponding to π–π* and n–π* transitions. nih.gov The presence of donor and acceptor groups leads to intramolecular charge transfer (ICT) bands, which are sensitive to the solvent polarity. nih.gov For similar structures, ICT transitions have been noted in the range of 412–485 nm. nih.gov The substitution with a methoxy group is expected to cause a red shift (bathochromic shift) in the absorption spectrum compared to the unsubstituted parent compound due to its electron-donating nature. chemrxiv.org

Table 3: Predicted UV-Visible Absorption Characteristics for a Substituted Pyrido[2,3-b]pyrazine

Transition Type Predicted Wavelength (λmax)
π–π* / n–π* ~280–399 nm nih.gov

Note: Data is based on studies of various donor-acceptor molecules with a pyrido[2,3-b]pyrazine core. nih.gov

Theoretical calculations of vibrational frequencies using DFT are a powerful tool for interpreting experimental FT-IR and Raman spectra. nih.govresearchgate.netnih.gov By calculating the vibrational modes and their corresponding frequencies, a detailed assignment of the observed spectral bands can be made. researchgate.net

For this compound, the vibrational spectrum would be characterized by modes corresponding to the stretching and bending of its constituent functional groups. Key expected vibrations include C-H stretching of the aromatic rings and the methyl group, C=N and C=C stretching vibrations of the pyrido[2,3-b]pyrazine core, C-O stretching of the methoxy group, and the C-Cl stretching vibration. The calculated frequencies, after appropriate scaling, generally show good agreement with experimental data for similar molecules. nih.gov

Table 4: Selected Predicted Vibrational Frequencies for a Related Heterocyclic Compound

Vibrational Mode Predicted Wavenumber (cm-1)
C-H Stretching (Aromatic) ~3000-3100
C-H Stretching (Aliphatic) ~2850-2950
C=N Stretching ~1600-1650
C=C Stretching (Aromatic) ~1400-1600
C-O Stretching ~1200-1250

Note: The wavenumbers are approximate and based on general regions for these functional groups in similar heterocyclic systems. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Parameter Calculation

Theoretical calculations of NMR parameters are crucial for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. Density Functional Theory (DFT) is a common method used to predict chemical shifts (δ) and coupling constants (J).

The standard approach involves:

Geometry Optimization: The first step is to find the most stable three-dimensional structure of the this compound molecule using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

NMR Calculation: Using the optimized geometry, the Gauge-Including Atomic Orbital (GIAO) method is typically employed to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N).

Chemical Shift Prediction: The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

A hypothetical data table for the predicted ¹³C NMR chemical shifts of this compound, based on general knowledge of similar heterocyclic systems, is presented below.

Atom NumberPredicted ¹³C Chemical Shift (ppm)
C2~150
C3~145
C4a~130
C6~160
C7~110
C8~140
C8a~155
OCH₃~55

Note: These are estimated values and would require specific DFT calculations for accurate prediction.

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in understanding the step-by-step processes of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules.

To investigate a reaction mechanism, computational chemists map out the potential energy surface (PES) of the reaction. This involves:

Identifying the structures of reactants, intermediates, and products.

Locating the transition state (TS) structure for each step of the reaction. A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate.

Calculating the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

For example, in a nucleophilic aromatic substitution reaction involving this compound, computational methods could be used to model the approach of the nucleophile, the formation of a Meisenheimer-type intermediate, and the departure of the chloride leaving group. The calculated energy barriers would help to predict the feasibility and regioselectivity of the reaction.

Advanced Computational Methods (e.g., Molecular Dynamics Simulations)

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules.

For this compound, MD simulations could be used to:

Study Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water or DMSO), one can understand how the solvent influences its conformation and reactivity.

Investigate Intermolecular Interactions: MD is particularly useful for studying how this compound might interact with biological macromolecules, such as proteins or DNA. These simulations can predict binding modes and estimate binding affinities, which is crucial in drug discovery. A study on related pyrazine derivatives used MD simulations to investigate their inhibitory activity against specific receptors.

In a typical MD simulation of this compound, the system would be set up in a periodic box with explicit solvent molecules. The simulation would be run for a specific duration (e.g., nanoseconds to microseconds) under controlled temperature and pressure, and the resulting trajectory would be analyzed to understand the molecule's dynamic properties.

Applications of Pyrido 2,3 B Pyrazine Derivatives in Advanced Materials and Sensing

Development of Organic Optoelectronic Materials

The pyrido[2,3-b]pyrazine (B189457) core is a key building block in the design of donor-acceptor (D-A) type molecules, which are fundamental to many organic optoelectronic materials. rsc.org Its inherent electron-accepting properties, arising from the nitrogen atoms in the pyrazine (B50134) and pyridine (B92270) rings, make it an excellent acceptor unit. rsc.org When combined with various electron-donating moieties, the resulting D-A systems can exhibit a wide range of tunable optoelectronic characteristics. rsc.org

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical switching and data storage. The NLO response of a material is related to its molecular structure, particularly the presence of polarizable electrons. Research into a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives has demonstrated their significant NLO properties. nih.gov

A study by Hussain et al. (2023) investigated several of these derivatives and found that they possess noteworthy NLO characteristics. nih.gov The NLO response was evaluated using theoretical calculations, which provide insights into the hyperpolarizabilities of the molecules. nih.gov The results indicated that these pyrido[2,3-b]pyrazine-based compounds have the potential for use in NLO technologies. nih.govrsc.org

Compound Derivative (from Hussain et al., 2023)Average Polarizability <α> (x 10⁻²³ esu)First Hyperpolarizability βtot (x 10⁻³⁰ esu)Second Hyperpolarizability <γ> (x 10⁻³⁵ esu)
Compound 7 3.9015.66.63

Design Principles for Charge Transporting Materials

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is heavily dependent on the charge transporting capabilities of the constituent materials. The pyrido[2,3-b]pyrazine framework has been identified as a promising component in materials designed for efficient charge transport. rsc.org

The electron-deficient nature of the pyrido[2,3-b]pyrazine core makes it suitable for use as an electron-transporting material. By strategically modifying the core with different functional groups, it is possible to tune the frontier molecular orbital (FMO) energy levels (HOMO and LUMO) to facilitate electron injection and transport. The design of donor-acceptor-donor (D-A-D) molecules based on this core has been shown to be an effective strategy. rsc.org

Luminescence and Photophysical Performance

Pyrido[2,3-b]pyrazine derivatives have been successfully employed in the development of fluorescent materials for high-performance OLEDs. researchgate.net By systematically tuning the band gap of these materials, researchers have been able to achieve a wide range of emission colors, from blue to red. researchgate.net

One study demonstrated that by carefully selecting the donor units attached to the pyrido[2,3-b]pyrazine core, it is possible to create molecules that exhibit thermally activated delayed fluorescence (TADF). researchgate.net This mechanism allows for the harvesting of both singlet and triplet excitons, leading to high external quantum efficiencies (EQEs) in OLEDs. For instance, yellow and orange emitting OLEDs with high EQEs of up to 20.0% and 15.4%, respectively, have been fabricated using this approach. researchgate.net

Electrochemical Sensing Platforms

The unique electronic properties of pyrido[2,3-b]pyrazine derivatives also make them attractive candidates for use in electrochemical sensors. These sensors can be designed to detect a variety of analytes with high sensitivity and selectivity.

Pyrido[2,3-b]pyrazine-Modified Electrodes for DNA Sensing

Recent research has explored the use of pyrido[2,3-b]pyrazine derivatives for the electrochemical sensing of DNA. nih.gov In this application, the pyrido[2,3-b]pyrazine compound is used to modify an electrode surface. The interaction of DNA with the modified electrode can then be detected as a change in the electrochemical signal, such as a shift in the peak potential or a change in the peak current in cyclic voltammetry (CV). nih.gov

The study by Hussain et al. (2023) reported the first-time use of their synthesized indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives in the electrochemical sensing of DNA. nih.gov This pioneering work suggests that the broader class of pyrido[2,3-b]pyrazines could be a valuable platform for the development of novel DNA biosensors. nih.gov

Supramolecular Assembly and Self-Organizing Systems

The ability to form such organized assemblies is a key feature in the design of advanced materials with anisotropic properties, where the bulk properties of the material depend on the direction in which they are measured. This is particularly important for applications in organic electronics, where charge transport is often more efficient along the stacking direction of the aromatic cores. The specific substitutions, such as the chloro and methoxy (B1213986) groups in 3-Chloro-6-methoxypyrido[2,3-b]pyrazine, would be expected to influence the packing and electronic coupling between adjacent molecules in a self-assembled system.

Future Research Directions and Outlook

Emerging Synthetic Strategies for Complex Pyrido[2,3-b]pyrazine (B189457) Architectures

The future of pyrido[2,3-b]pyrazine synthesis lies in the development of efficient, versatile, and atom-economical methods to build intricate molecular architectures. While classical condensation reactions have been foundational, emerging strategies are enabling more precise control over substitution and complexity.

One promising avenue is the expansion of multicomponent reactions (MCRs) . Recent studies have demonstrated the successful synthesis of complex pyrido[2,3-b]pyrazine derivatives by reacting a mixture of components like an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in a one-pot setup. nih.gov This approach allows for the rapid generation of molecular diversity from simple starting materials, a highly desirable feature for creating libraries of compounds for screening. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, are becoming indispensable for creating specific C-N bonds. nih.gov This method has been effectively used to synthesize donor-acceptor-donor (D-A-D) structured dyes by coupling various diarylamines or heterocyclic amines to the pyrido[2,3-b]pyrazine core. nih.gov Further exploration of different palladium catalysts, ligands, and reaction conditions will undoubtedly expand the scope of accessible structures. ikm.org.my For instance, researchers have successfully screened various palladium catalysts like Pd(dppf)Cl2·CH2Cl2 and Pd2(dba)3/Xantphos to optimize the synthesis of C-C and C-N coupled products. ikm.org.my

Additionally, deprotometalation-trapping reactions offer a powerful tool for regioselective functionalization. Using mixed lithium-zinc bases, specific positions on the pyrido[2,3-b]pyrazine ring can be halogenated, providing a handle for subsequent palladium-catalyzed couplings with arylboronic acids or anilines. mdpi.com This strategy opens the door to creating complex, fused polycyclic aromatic systems incorporating the pyrido[2,3-b]pyrazine unit. mdpi.com

Future work will likely focus on combining these strategies, perhaps using a multicomponent reaction to build the core, followed by selective late-stage functionalization via cross-coupling to fine-tune the molecule's properties.

Rational Design of Pyrido[2,3-b]pyrazine-Based Functional Materials

The inherent electron-accepting nature of the pyrido[2,3-b]pyrazine core makes it an excellent building block for functional organic materials. nih.gov The rational design of these materials involves the strategic placement of electron-donating and electron-withdrawing groups to precisely control their electronic and photophysical properties.

A key design principle is the creation of Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) molecules . In this architecture, the pyrido[2,3-b]pyrazine unit acts as the acceptor, while various amine-containing groups (e.g., triarylamines, carbazole, phenothiazine) serve as donors. nih.gov By modulating the strength and position of the donor groups, researchers can tune the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov This tuning directly impacts the material's absorption and emission wavelengths, leading to a wide range of colors from blue to red. nih.govrsc.orgrsc.org This capability is particularly valuable for developing full-color displays using Organic Light-Emitting Diodes (OLEDs). rsc.org

Future research will focus on designing materials with specific, advanced properties:

Thermally Activated Delayed Fluorescence (TADF) : By carefully designing molecules to have a small energy gap between their singlet and triplet excited states (ΔEST), efficient TADF materials can be created. nih.gov These materials are crucial for the next generation of highly efficient OLEDs. rsc.org

Aggregation-Induced Emission (AIE) : Some pyrido[2,3-b]pyrazine derivatives exhibit enhanced emission in the aggregated or solid state. nih.govrsc.org Designing molecules with pronounced AIE characteristics is a key goal for applications in solid-state lighting and sensors. rsc.org

Nonlinear Optical (NLO) Materials : The D-A structure is also conducive to creating materials with significant NLO properties, which are important for applications in telecommunications and optical computing. nih.govrsc.org Research indicates that specific substitutions can lead to high hyperpolarizability values, a key metric for NLO performance. rsc.orgresearchgate.net

The table below summarizes the design strategies and resulting properties of some recently developed pyrido[2,3-b]pyrazine-based materials.

Molecular Design StrategyPyrido[2,3-b]pyrazine RoleDonor/Other GroupsTarget ApplicationKey Finding/Property
D-A-D ArchitectureAcceptorDiarylamines, Heterocyclic AminesOLEDs, AIE MaterialsTunable emission from blue to red (486–624 nm) by altering the donor amine. nih.govrsc.org
Multicomponent SynthesisCore ScaffoldIndane-1,3-dione, Aromatic AldehydesNLO Materials, DNA SensorsCompounds exhibit high second-order hyperpolarizabilities (βtot) and can be used for electrochemical DNA detection. nih.govrsc.orgrsc.org
Systematic Band Gap TuningFluorescent CoreVarious Donor UnitsFull-Color OLEDsAchieved a wide range of emissions across the visible spectrum; developed yellow and orange TADF OLEDs with high efficiency. rsc.org

Synergistic Integration of Experimental and Computational Methodologies

The advancement of complex pyrido[2,3-b]pyrazine chemistry is increasingly reliant on the powerful synergy between experimental synthesis and computational analysis. rsc.org This integrated approach accelerates the discovery process by allowing researchers to predict molecular properties and understand structure-property relationships before committing to lengthy and resource-intensive synthesis.

Density Functional Theory (DFT) has emerged as a particularly valuable computational tool. nih.govrsc.org Researchers routinely use DFT calculations to:

Predict Electronic Properties : Key parameters like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (Egap) can be calculated. rsc.org These values are crucial for predicting the photophysical and electrochemical behavior of new molecules. rsc.orgrsc.org

Correlate Structure with Function : DFT helps to understand how different substituents influence the electronic structure and, consequently, the material's properties, such as its color or NLO activity. nih.govrsc.orgresearchgate.net For example, calculations have shown that compounds with lower energy gaps tend to exhibit higher NLO responses. rsc.org

Simulate Spectroscopic Data : Computational methods can predict spectroscopic signatures (e.g., UV-visible absorption spectra), which can then be compared with experimental results to confirm the structure of newly synthesized compounds. nih.govrsc.org

Guide Molecular Design : By simulating the properties of virtual compounds, computational chemistry allows for the in silico screening of many potential structures, enabling researchers to prioritize the most promising candidates for synthesis. nih.gov

A typical workflow involves synthesizing a novel series of pyrido[2,3-b]pyrazine derivatives and then characterizing them using experimental techniques like NMR and FT-IR spectroscopy. nih.govrsc.org Concurrently, DFT calculations are performed to obtain their optimized geometries, electronic properties, and predicted NLO values. nih.govrsc.orgrsc.org The strong correlation often observed between the experimental and computed data validates the computational model, which can then be used to rationally design the next generation of improved materials. rsc.org This iterative cycle of design, synthesis, characterization, and computation is essential for efficiently navigating the vast chemical space of pyrido[2,3-b]pyrazine architectures.

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